molecular formula C25H20N2O4 B12821066 N-Fmoc-2-cyano-L-phenylalanine

N-Fmoc-2-cyano-L-phenylalanine

Cat. No.: B12821066
M. Wt: 412.4 g/mol
InChI Key: ACFGBBASKOIPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-2-cyano-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a cyano group attached to the phenyl ring. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-cyano-L-phenylalanine typically involves the protection of the amino group of 2-cyano-L-phenylalanine with the Fmoc group. This can be achieved by reacting 2-cyano-L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: Industrial production methods for Fmoc-2-cyano-L-phenylalanine are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in dimethylformamide (DMF).

Major Products:

    Oxidation: 2-cyano-L-phenylalanine carboxylic acid.

    Reduction: 2-amino-L-phenylalanine.

    Substitution: 2-cyano-L-phenylalanine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-2-cyano-L-phenylalanine in biological systems involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed under basic conditions, allowing the peptide to fold and function properly .

Comparison with Similar Compounds

Uniqueness: Fmoc-2-cyano-L-phenylalanine is unique due to the presence of both the Fmoc protecting group and the cyano group. This combination allows for versatile chemical modifications and applications in peptide synthesis and other fields of research.

Properties

IUPAC Name

3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFGBBASKOIPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.